molecular formula C14H26N2O2 B6161294 tert-butyl 4-amino-1-azaspiro[4.5]decane-1-carboxylate CAS No. 1936371-44-6

tert-butyl 4-amino-1-azaspiro[4.5]decane-1-carboxylate

Cat. No.: B6161294
CAS No.: 1936371-44-6
M. Wt: 254.4
InChI Key:
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Description

tert-Butyl 4-amino-1-azaspiro[4.5]decane-1-carboxylate: is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The spirocyclic framework provides a rigid and stable structure, which can be beneficial in drug design and other chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-amino-1-azaspiro[4.5]decane-1-carboxylate typically involves the formation of the spirocyclic ring system followed by the introduction of the tert-butyl and amino groups. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the protection of the amino group with a tert-butyl group.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction control to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamines.

    Substitution: The compound can participate in substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of strong bases or acids to facilitate the replacement of the amino group.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce hydroxylamines.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl 4-amino-1-azaspiro[4.5]decane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure provides a rigid framework that can be useful in the design of new compounds with specific properties.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique structure can interact with biological targets in ways that linear or less rigid molecules cannot, potentially leading to new therapeutic agents.

Industry: In the chemical industry, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which tert-butyl 4-amino-1-azaspiro[4.5]decane-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can provide a unique binding mode, enhancing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

  • tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate
  • tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • tert-Butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate

Uniqueness: tert-Butyl 4-amino-1-azaspiro[4.5]decane-1-carboxylate is unique due to the position of the amino group and the specific spirocyclic structure. This configuration can result in different chemical reactivity and biological activity compared to its analogs. The presence of the tert-butyl group also adds steric hindrance, which can influence the compound’s interactions with other molecules.

Properties

CAS No.

1936371-44-6

Molecular Formula

C14H26N2O2

Molecular Weight

254.4

Purity

95

Origin of Product

United States

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